2-Chloro-4-(methylsulfonyl)aniline
Overview
Description
2-Chloro-4-(methylsulfonyl)aniline is a useful research compound. Its molecular formula is C7H8ClNO2S and its molecular weight is 205.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Reactions
2-Chloro-4-(methylsulfonyl)aniline participates in chemoselective reactions, demonstrating its versatility in organic synthesis. Notably, it engages in nucleophilic aromatic substitution reactions, where anilines and secondary aliphatic amines selectively displace the chloride group, while deprotonated anilines and their carbonyl derivatives displace the sulfone group. This behavior underlines its potential in the synthesis of complex molecules, where the control of reaction pathways is crucial (Baiazitov et al., 2013).
Synthesis of Sulfonated Compounds
The compound serves as a critical precursor in the synthesis of sulfonated oxindoles, demonstrating its utility in constructing molecules with potential biological activity. Through a one-pot reaction involving the insertion of sulfur dioxide, it enables the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones, showcasing its role in introducing sulfonate groups into complex structures under mild conditions (Tong Liu, D. Zheng, Jie Wu, 2017).
Fluorescent Materials Development
This compound derivatives exhibit high fluorescence emissions in the solid state, thanks to well-defined intramolecular hydrogen bonds. This property has been harnessed to develop solid-state fluorescent materials and turn-on-type probes based on aggregation-induced emission, which could have applications in sensing and molecular electronics (Teruo Beppu et al., 2014).
Anti-Corrosion Coatings
In the field of materials science, derivatives of this compound are explored for their anti-corrosion properties. Copolymers containing sulfonic acid groups derived from this compound have been investigated for their ability to protect carbon steel against corrosion, indicating its potential in developing more durable coatings for metal protection (Cuijuan Xing et al., 2014).
Advanced Polymer Materials
Furthermore, the chemical serves as a building block in the synthesis of ionically conducting materials. Chemical polymerization in the presence of perfluorinated polysulfonic acid leads to the formation of soluble interpolyelectrolyte complexes. These materials exhibit high proton conductivity and electrical conductivity, showcasing the compound's role in the development of advanced polymer materials for potential applications in energy storage and conversion (Zhanna A. Boeva & V. Sergeyev, 2014).
Safety and Hazards
2-Chloro-4-(methylsulfonyl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Mechanism of Action
Target of Action
2-Chloro-4-(methylsulfonyl)aniline is primarily used as an organic synthesis intermediate and pharmaceutical intermediate . .
Mode of Action
As an organic synthesis intermediate, it is likely involved in various chemical reactions, contributing to the formation of complex organic compounds .
Biochemical Pathways
As a pharmaceutical intermediate, it may be involved in the synthesis of various drugs, potentially affecting a wide range of biochemical pathways depending on the final product .
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of more complex compounds, and its direct effects at the molecular or cellular level would be dependent on these compounds .
Properties
IUPAC Name |
2-chloro-4-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMRGLCBIFWPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051669 | |
Record name | 2-Chloro-4-(methylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13244-35-4 | |
Record name | 2-Chloro-4-(methylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13244-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-chloro-4-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013244354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-chloro-4-(methylsulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-4-(methylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-mesylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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